![molecular formula C9H11N3 B2542449 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine CAS No. 1337687-13-4](/img/structure/B2542449.png)
1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine
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Overview
Description
The compound 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse pharmacological activities and serves as a scaffold for the development of various therapeutic agents. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions that can include the formation of the imidazo ring, followed by various functionalization steps. For instance, the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives involves a sequence of reactions starting from benzimidazole bipyrrolidine benzamides, leading to potent H3 receptor antagonists . Similarly, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one from 2-aminobenzimidazole and ethyl cyanoacetate demonstrates the versatility of imidazo[1,2-a]pyridine chemistry . These methods could potentially be adapted for the synthesis of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using various spectroscopic techniques such as UV-vis, FT-IR, and NMR, as well as by X-ray crystallography and computational methods like density functional theory (DFT) . For example, the crystal structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined by single-crystal X-ray diffraction and compared with DFT calculations . These techniques could be employed to analyze the molecular structure of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions, including three-component reactions, as demonstrated by the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the imidazo ring, which can affect their electronic and steric properties. The chemical behavior of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine would likely be influenced by the hydroxy group and the ethylamine side chain, potentially allowing for further functionalization or participation in bioactive interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties can be inferred from related compounds, such as the 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives, which were evaluated for their antimicrobial activities . The introduction of different substituents can significantly alter these properties, and thus, a detailed analysis of 1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine would require experimental determination of these characteristics.
Scientific Research Applications
Catalyst-Free Synthesis
The compound has been utilized in the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives through a three-component reaction involving ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds. This synthesis process is significant due to its application in the preparation of zwitterion derivatives which have numerous applications in chemical synthesis and pharmaceuticals (Ghandi et al., 2017).
Reduction of Coordinated Acetonitrile
Another interesting application is the reduction of coordinated acetonitrile to ethylamine in a Ruthenium complex. This reaction involves the compound being synthesized and characterized by various spectroscopic and analytical techniques. The conversion of coordinated acetonitrile to ethylamine is pivotal in the study of metal complexes and catalysis (Singh et al., 2008).
Safety and Hazards
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-7-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-2-4-12-5-3-11-9(12)6-8/h2-7H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETZXXVYMNMXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=NC=CN2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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